Product packaging for Z-Gly-tyr-OH(Cat. No.:CAS No. 7801-35-6)

Z-Gly-tyr-OH

Cat. No.: B3284202
CAS No.: 7801-35-6
M. Wt: 372.4 g/mol
InChI Key: YYPNBRMRXNXSDE-UHFFFAOYSA-N
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Description

Significance of Dipeptides and Protected Peptides in Biochemical Research

Dipeptides, consisting of two amino acids linked by a peptide bond, are fundamental in biochemical research. numberanalytics.com They are not only the simplest form of peptides but also serve as crucial building blocks for proteins, playing a role in diverse physiological processes. numberanalytics.combartleby.com Their study is essential for understanding protein structure and function. numberanalytics.com Dipeptides can exhibit distinct biological activities, including acting as neurotransmitters, neuromodulators, and antioxidants. numberanalytics.com

In the laboratory, the synthesis of peptides is a meticulous process that requires preventing unwanted reactions at various sites on the amino acid molecules. wikipedia.org This is achieved through the use of "protecting groups," which temporarily block reactive functional groups, such as the alpha-amino group of an amino acid, to prevent uncontrolled polymerization and side reactions during the coupling process. wikipedia.orgpeptide.com The use of these protected peptides is crucial for synthesizing peptides with high purity and specific sequences, which are then used as tools to study protein interactions and as building blocks for peptide-based therapeutics. numberanalytics.comchemimpex.com

Role of the Z-Protecting Group in Peptide Chemistry

The benzyloxycarbonyl group, commonly abbreviated as Z or Cbz, is a well-established and important protecting group for the amino group of amino acids in peptide synthesis. creative-peptides.combachem.com Introduced by Max Bergmann and Leonidas Zervas in 1932, it has been particularly prominent in solution-phase peptide synthesis. peptide.commasterorganicchemistry.com

The Z-group offers several advantages: Z-protected amino acids are often stable and crystalline, and the group is resistant to racemization during the activation of the carboxyl group for peptide bond formation. creative-peptides.com The Z-group is stable under the conditions used for many coupling reactions but can be removed under specific, controlled conditions, such as catalytic hydrogenation (H2/Pd) or with strong acids like hydrogen bromide in acetic acid (HBr/AcOH). creative-peptides.combachem.com This strategic protection and deprotection are central to the stepwise construction of a desired peptide sequence. wikipedia.org

Overview of Glycine (B1666218) and Tyrosine Residues in Peptidic Systems

Z-Gly-Tyr-OH is composed of two specific amino acid residues: glycine and tyrosine.

Glycine (Gly) is the simplest of the 20 common amino acids, with a single hydrogen atom as its side chain. technologynetworks.com This small size means its solubility is largely influenced by its amino and carboxyl groups. wikipedia.org The lack of a bulky side chain provides glycine with unique conformational flexibility, which can have significant implications for the folding and structure of a larger peptide or protein. wikipedia.org

Tyrosine (Tyr) features a more complex side chain containing a phenol (B47542) group (a hydroxyl group attached to a benzene (B151609) ring). oup.com While its aromatic ring makes it somewhat hydrophobic, the polar hydroxyl group allows tyrosine to participate in hydrogen bonding, a key interaction in defining protein structure. wikipedia.orgoup.com The hydroxyl group can also be a site for post-translational modifications, such as phosphorylation, which is a common mechanism for regulating protein activity. oup.com Dipeptides containing tyrosine are noted for their potential antioxidant activity. nih.gov The dipeptide Glycyl-L-tyrosine (Gly-Tyr) itself is recognized as a metabolite and is used as a building block in peptide synthesis research. chemimpex.comnih.gov

Amino AcidAbbreviationKey Side Chain FeaturePrimary CharacteristicRole in Peptides
GlycineGly, GHydrogen AtomHigh FlexibilityInfluences peptide backbone conformation. wikipedia.org
TyrosineTyr, YPhenol (Hydroxyl on Aromatic Ring)Polar and Hydrophobic; Site for ModificationParticipates in hydrogen bonding and can be phosphorylated. oup.com

Interdisciplinary Research Landscape Involving this compound

Research involving this compound and similar protected peptides exists at the intersection of several scientific disciplines. Its synthesis and the study of its reaction mechanisms fall squarely within organic chemistry . chemscene.com Its use as a building block for more complex peptides and for studying enzyme-substrate interactions is central to biochemistry and chemical biology . numberanalytics.comchemimpex.comchemscene.com

Furthermore, the development of peptide-based drugs places this compound in the realm of pharmaceutical science and drug discovery . chemimpex.comchemscene.com The analysis of its structure and the conformation of the resulting peptides often employs sophisticated techniques from physical chemistry , such as UV-UV and IR-UV double resonance spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. acs.orgnasa.gov For instance, studies have investigated the conformational structures of related peptides like tyrosyl-glycine in the gas phase to understand intrinsic molecular properties. acs.orgnasa.gov

Historical Perspectives on this compound in Peptide Science

The scientific context of this compound is rooted in the history of peptide chemistry. The discovery of amino acids began in the early 19th century, with glycine being isolated in 1820. technologynetworks.comwikipedia.org The concept of peptides as chains of amino acids linked by peptide bonds emerged later, and the challenge of synthesizing them chemically became a major focus in the early 20th century. masterorganicchemistry.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20N2O6 B3284202 Z-Gly-tyr-OH CAS No. 7801-35-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-hydroxyphenyl)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6/c22-15-8-6-13(7-9-15)10-16(18(24)25)21-17(23)11-20-19(26)27-12-14-4-2-1-3-5-14/h1-9,16,22H,10-12H2,(H,20,26)(H,21,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPNBRMRXNXSDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7801-35-6
Record name Z-Gly-Tyr
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules, including peptides. It provides detailed information about the connectivity of atoms and the local electronic environment of nuclei, which can be used to infer conformational states.

The first step in NMR analysis is the assignment of observed signals (resonances) to specific protons (¹H NMR) and carbon atoms (¹³C NMR) within the molecule. For Z-Gly-tyr-OH, this involves identifying signals corresponding to the Z-protecting group, the glycine (B1666218) residue, and the tyrosine residue.

¹H NMR: Expected signals would include those from the phenyl protons of the Z-group (typically around 7.3-7.4 ppm), the benzylic methylene (B1212753) protons (around 5.0-5.2 ppm), the carbonyl carbon of the Z-group (around 155-156 ppm in ¹³C NMR), the amide protons of the Z-group (around 7.0-7.5 ppm, depending on solvent and hydrogen bonding), the α-proton of glycine (around 3.8-4.0 ppm), the amide proton of the peptide bond (around 7.5-8.2 ppm), the α-proton of tyrosine (around 4.4-4.6 ppm), the β-protons of tyrosine (a doublet of doublets around 2.9-3.2 ppm), the phenolic hydroxyl proton of tyrosine (variable, often around 9-10 ppm), and the aromatic protons of the tyrosine side chain (two doublets in the 6.8-7.1 ppm range).

¹³C NMR: Key resonances would include the carbonyl carbons of the Z-group and the peptide bond (typically >170 ppm), the α-carbons of glycine and tyrosine (around 40-55 ppm), the benzylic carbon of the Z-group (around 66-67 ppm), and the aromatic carbons of both the Z-group and the tyrosine side chain. The specific chemical shifts are influenced by the local electronic environment and can be compared to databases of amino acid chemical shifts kpwulab.comacs.orgresearchgate.netnih.gov. For instance, N-protected amino acids and dipeptides exhibit characteristic shifts for their carbonyl and α-carbons mdpi.com.

A representative table of expected ¹H and ¹³C chemical shifts for this compound, based on general amino acid and protecting group data, would be essential for initial assignments.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound (Approximate Values in ppm)

Proton/CarbonAssignmentExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)
Z-Ph-HPhenyl protons (Z-group)7.30 - 7.40127 - 137
Z-CH₂Benzylic methylene (Z-group)5.00 - 5.2066 - 67
Z-NHAmide proton (Z-group)7.00 - 7.50155 - 156
Z-COCarbonyl (Z-group)-155 - 156
Gly-αHGlycine α-proton3.80 - 4.0040 - 42
Gly-COCarbonyl (Glycine)-170 - 172
Peptide NHPeptide bond NH7.50 - 8.20-
Tyr-αHTyrosine α-proton4.40 - 4.6050 - 55
Tyr-βCH₂Tyrosine β-methylene2.90 - 3.2035 - 40
Tyr-Ar-HTyrosine aromatic protons6.80 - 7.10115 - 155 (aromatic C)
Tyr-OHTyrosine hydroxyl proton9.00 - 10.00-
Tyr-COCarbonyl (Tyrosine)-172 - 175

Note: These are approximate values and can vary significantly based on solvent, concentration, temperature, and specific conformational states.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning resonances and probing molecular conformation.

COSY (Correlation Spectroscopy): COSY experiments reveal ¹H-¹H scalar couplings, typically between protons separated by two or three bonds. For this compound, a COSY spectrum would show correlations between the α-proton and β-protons of tyrosine, and between the α-proton of glycine and its adjacent amide proton. The absence of a correlation between Gly-αH and Tyr-αH confirms the peptide bond linkage.

TOCSY (Total Correlation Spectroscopy): TOCSY provides correlations between all protons within a single spin system. This is particularly useful for identifying the complete set of protons belonging to each amino acid residue, including side chains. For tyrosine, TOCSY would connect the α-proton to the β-protons and then to the aromatic protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful tool for establishing connectivity across multiple bonds, typically between ¹H and ¹³C nuclei separated by two or three bonds. HMBC experiments are crucial for linking amino acid residues in a peptide. For this compound, HMBC would show correlations from the Gly-αH to the Gly-CO and Tyr-NH carbons, and from the Tyr-αH to the Tyr-CO and peptide NH carbons. It would also connect the Z-group's benzylic protons to the Z-carbonyl carbon.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H-¹³C pairs. It is essential for rapid assignment of ¹³C resonances based on known ¹H assignments. For example, an HSQC would link the Gly-αH to the Gly-αC, and the Tyr-αH to the Tyr-αC.

These 2D NMR experiments, when combined with ¹D spectra, allow for the sequential assignment of all protons and carbons, confirming the primary sequence and providing data for conformational analysis.

The conformation of peptides is highly sensitive to the surrounding solvent environment. NMR is an excellent tool for studying these effects.

Hydrogen Bonding: Solvents can participate in or disrupt intramolecular hydrogen bonds, which are critical for peptide secondary structures (e.g., β-turns or specific coil conformations). The chemical shifts of amide protons (NH) are particularly sensitive to hydrogen bonding, with more deshielded (downfield shifted) signals indicating stronger hydrogen bonding.

Solvent Polarity: Changes in solvent polarity can affect the distribution of electron density within the peptide, influencing chemical shifts. For example, the ¹³C NMR chemical shifts of carbonyl carbons have been shown to correlate with solvent polarities mdpi.com.

Conformational Ensembles: In solution, flexible peptides like dipeptides may exist as an ensemble of rapidly interconverting conformations. Different solvents can stabilize certain conformations over others, leading to observable changes in NMR parameters such as coupling constants and relaxation rates. Studies have shown that NMR can reveal how solvent dielectric environments influence peptide conformations and their associated properties acs.org. For this compound, solvents like DMSO-d₆ or CDCl₃ might stabilize different hydrogen bonding patterns compared to aqueous buffers, potentially affecting the orientation of the tyrosine side chain or the flexibility of the peptide backbone.

Mass Spectrometry (MS) Applications in Structural Characterization

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its fragmentation patterns, which can aid in structural confirmation.

ESI-MS is a soft ionization technique commonly used for peptides and proteins. It generates intact molecular ions, typically protonated ([M+H]⁺) or deprotonated ([M-H]⁻) species, in the gas phase.

For this compound (C₁₈H₂₀N₂O₆), the calculated monoisotopic mass is approximately 372.13 Da. ESI-MS would typically detect a prominent ion at m/z 373.14 ([M+H]⁺) or 371.12 ([M-H]⁻), depending on the polarity of the analysis. Tandem MS (MS/MS) experiments, where selected ions are fragmented, can provide further structural information. Common fragmentation pathways for peptides include cleavage of the peptide bond (forming b- and y-ions) or fragmentation within the amino acid side chains or protecting groups. For this compound, fragmentation might involve the loss of the Z-group, cleavage of the peptide bond between glycine and tyrosine, or fragmentation of the tyrosine side chain.

Matrix-Assisted Laser Desorption/Ionization Time-Of-Flight (MALDI-ToF) MS is another soft ionization technique, often used for higher molecular weight compounds or for rapid analysis of mixtures. It is particularly known for peptide mass fingerprinting, where the masses of multiple peptides in a mixture are determined to identify proteins.

For a single dipeptide like this compound, MALDI-ToF MS would primarily serve to accurately determine its molecular mass. The process involves co-crystallizing the analyte with a matrix compound, which absorbs laser energy and facilitates ionization. The ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by their time of flight. Similar to ESI-MS, MALDI-ToF MS would detect the molecular ion of this compound, providing a highly accurate mass measurement that can confirm its elemental composition. While "mass fingerprinting" is less relevant for a single dipeptide, the accuracy of mass determination is paramount for structural verification. The expected mass for this compound would be around 372.13 Da.

Chromatographic Methods in Purity and Structural Analysis

LC-MS Coupling for Integrated Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) coupling represents a powerful and indispensable technique for the comprehensive analysis, identification, and structural elucidation of complex molecules such as N-Benzyloxycarbonyl-Glycyl-L-tyrosine (this compound) mdpi.comnih.govshimadzu.com. This integrated approach combines the high separation capabilities of liquid chromatography with the sensitive and specific detection and structural information provided by mass spectrometry, enabling detailed characterization of the compound researchgate.netthermofisher.com.

The primary objective of employing LC-MS for this compound is to achieve unambiguous identification, confirm its molecular weight, assess purity, and elucidate its structure through fragmentation analysis acs.orgnih.gov. This is particularly crucial for protected dipeptides, where the presence and integrity of the protecting group (Z group in this case) and the peptide bond are critical for their intended use in synthesis or biological studies.

Chromatographic Separation (LC)

The liquid chromatography component of the system is responsible for separating this compound from any potential impurities or related compounds present in a sample matrix. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is commonly utilized, employing stationary phases such as C18 or C18-modified silica (B1680970) mdpi.comtandfonline.com. The mobile phase typically consists of a gradient mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often buffered with additives like formic acid or ammonium (B1175870) formate (B1220265) to optimize ionization and peak shape thermofisher.commdpi.com. The Z group, being relatively hydrophobic, influences the retention behavior of this compound on RP-HPLC columns. Optimized chromatographic conditions ensure that this compound elutes as a well-defined peak, facilitating its subsequent detection by the mass spectrometer nih.gov.

Mass Spectrometric Detection and Fragmentation (MS/MS)

Following chromatographic separation, the eluent is introduced into the mass spectrometer, typically via Electrospray Ionization (ESI) tandfonline.comnih.gov. ESI is well-suited for polar and thermally labile molecules like peptides, generating charged ions in the gas phase, most commonly protonated molecules ([M+H]+) mdpi.comnih.gov. For this compound (Molecular Formula: C17H20N2O5), the expected protonated molecular ion would have a monoisotopic mass of approximately 333.1450 Da.

Tandem Mass Spectrometry (MS/MS) is then employed for structural elucidation. In MS/MS, the precursor ion ([M+H]+ of this compound) is selected and subjected to fragmentation, typically through Collision-Induced Dissociation (CID) nih.govnih.gov. CID involves colliding the precursor ions with an inert gas (e.g., helium or argon) in a collision cell, imparting energy that leads to bond cleavages. The resulting fragment ions are then analyzed, providing characteristic mass-to-charge (m/z) ratios that reveal structural information acs.org.

For this compound, characteristic fragmentation pathways would involve:

Cleavage of the peptide bond : This results in the formation of b-ions (from the N-terminus) and y-ions (from the C-terminus). For this compound, the primary peptide bond cleavage would yield a b1+ ion corresponding to the Z-Gly moiety and a y1+ ion corresponding to the tyrosine moiety.

Loss of the protecting group : The benzyloxycarbonyl (Z) group can be cleaved from the N-terminus, often as a neutral loss or as part of a fragment ion. This fragmentation is crucial for confirming the presence and integrity of the Z protection.

Fragmentation of the tyrosine side chain : The phenolic hydroxyl group and the methylene group of tyrosine can also undergo fragmentation, providing further structural confirmation.

Data Table: Key LC-MS/MS Ions for this compound

The following table presents representative ions expected from the LC-MS/MS analysis of this compound, based on its structure and common fragmentation patterns of protected dipeptides. These ions are critical for its identification and structural confirmation nih.govacs.org.

Ion TypeDescription/FragmentFormulaCalculated m/z
Precursor[M+H]+ (Protonated molecule)C17H21N2O5333.1450
b1+ ion[Z-NH-CH2-CO]+ (N-terminal fragment)C10H11N2O3224.0872
y1+ ion[NH-CH(CH2-C6H4-OH)-COOH]+ (C-terminal fragment)C9H11NO3182.0817
Loss of Z group[Gly-Tyr-OH+H]+ (Deprotected dipeptide)C11H15N2O4223.1032
Loss of Benzyl (B1604629)[M+H - C7H7]+ (Loss of benzyl radical from Z group)C10H14N2O5242.0927
Loss of CO[M+H - CO]+ (Loss of carbonyl from Z group)C16H20N2O4305.1447

Note: The exact m/z values may vary slightly depending on the mass spectrometer's calibration and the specific ionization conditions.

The integration of liquid chromatography with tandem mass spectrometry provides a robust and sensitive platform for the detailed characterization of this compound. By analyzing the retention time on the LC system and the specific fragmentation patterns observed in MS/MS, researchers can confidently identify the compound, confirm its molecular integrity, and assess its purity, thereby supporting its application in various scientific disciplines nih.govacs.orgnih.gov. The ability to generate characteristic fragment ions, such as the b1+ and y1+ ions, along with fragments resulting from the loss of the Z group, is fundamental for its structural elucidation.

Compound Name Table

Common NameSystematic Name
This compoundN-Benzyloxycarbonyl-Glycyl-L-tyrosine
Z-Gly-TyrN-Benzyloxycarbonyl-Glycyl-L-tyrosine
Gly-tyr-OHGlycyl-L-tyrosine
Tyr-GlyGlycyl-L-tyrosine
N-Benzyloxycarbonyl-L-tyrosineN-[(phenylmethoxy)carbonyl]-L-tyrosine (as reference for Z group)

Biochemical and Enzymatic Activity Studies

Substrate Specificity Profiling for Peptidases and Proteases

The compound Z-Gly-tyr-OH, or N-benzyloxycarbonyl-Glycyl-L-Tyrosine, is a dipeptide derivative that serves as a substrate in studies of various peptidases and proteases. Its structure, featuring a benzyloxycarbonyl (Z) protecting group on the N-terminus, a glycine (B1666218) residue, a tyrosine residue, and a free C-terminal carboxylic acid (OH), allows for diverse interactions with enzyme active sites.

Glycyl endopeptidases are recognized for their role in peptide bond synthesis and hydrolysis. This compound, or related derivatives like Z-Gly-Tyr-NH2 and Z-Gly-Tyr-OEt, have been employed as model substrates in solid-to-solid peptide synthesis catalyzed by glycyl endopeptidase researchgate.netresearchgate.net. These studies highlight the enzyme's ability to efficiently catalyze the formation of peptide bonds using N-protected amino acids and amino acid amides or esters. While direct cleavage data for this compound by glycyl endopeptidase is not explicitly detailed, its structural features align with substrates known to interact with this enzyme class.

Post-proline cleaving endopeptidases are characterized by their specificity for cleaving peptide bonds adjacent to proline residues. Z-Gly-Pro-Tyr has been identified as a substrate for ZIP (Z-prolinal-Insensitive Peptidase), undergoing cleavage to yield Z-Gly-Pro and Tyrosine fragments dcu.ie. Prolyl oligopeptidase (POP) activity is frequently monitored using substrates like Z-Gly-Pro-AMC. However, it is noted that Fibroblast Activation Protein α (FAPα) can also cleave Z-Gly-Pro-AMC, potentially complicating studies that rely solely on this substrate for POP activity assessment nih.gov. While this compound itself is not directly cited as a substrate for POP or FAPα, the general class of Z-Gly-Pro derivatives is relevant to the substrate specificity of these enzymes.

Cathepsin B: Z-Glu-Tyr has been established as a synthetic substrate for Cathepsin B biosynth.com. Although this compound differs in the N-terminal amino acid, Cathepsin B is known to accept substrates with aromatic residues like tyrosine at the C-terminus hzdr.de. This suggests a potential, though not explicitly confirmed in the provided literature, for Cathepsin B to interact with this compound.

Papain: Papain, a cysteine protease, has been utilized in peptide synthesis, with studies employing Z-Gly-OH in conjunction with amino acid methyl esters like Leu-OMe·HCl mdpi.com. Papain also hydrolyzes Z-Gly-pNP researchgate.netresearchgate.net. The broad specificity of papain for peptide bonds, particularly those involving N-protected amino acids, indicates a potential for interaction with this compound.

Subtilisin: Subtilisins (B1170691) are a group of serine proteases known for hydrolyzing various synthetic peptide substrates. A Bacillus sp. No. AH-101 protease, exhibiting subtilisin-like activity, efficiently hydrolyzed substrates such as Z-Ala-Ala-Leu-pNA and Z-Gly-Gly-Leu-pNA tandfonline.com. Subtilisin YaB demonstrates differential hydrolysis rates for various Z-amino acid-O-p-nitrophenyl esters, favoring Ala and Tyr esters, with low activity against Z-Gly-O-p-ø NO2 oup.com. While this compound is not explicitly listed, the substrate preferences of subtilisins suggest it could be recognized by certain variants.

Enzyme Kinetics and Mechanistic Investigations

The kinetic parameters and active site characteristics of enzymes interacting with this compound are fundamental to understanding their catalytic mechanisms and efficiency.

Kinetic parameters for this compound and related substrates have been determined for various enzymes. For instance, carboxypeptidases from Absidia zychae (CPZ-1 and CPZ-2) exhibited kinetic parameters when using Z-Glu-Tyr. CPZ-1 displayed a Km of 0.19 mM and a kcat of 15.5 s⁻¹ (kcat/Km = 81.6 s⁻¹ mM⁻¹), while CPZ-2 showed a Km of 0.19 mM and a kcat of 16.0 s⁻¹ (kcat/Km = 84.2 s⁻¹) for Z-Glu-Tyr tandfonline.com. These values provide a relevant comparison for similar dipeptide substrates.

A Bacillus sp. No. AH-101 protease, which hydrolyzes subtilisin-specific substrates, had kinetic parameters determined for various Z-peptides. For example, Z-Ala-Ala-Leu-pNA resulted in a Km of 0.058 mM and a kcat/Km of 1888.1 s⁻¹ mM⁻¹ tandfonline.com. With prolyl oligopeptidase (POP), kinetic studies using Z-Gly-Pro-Nap revealed that a Tyr473Phe variant of POP led to an 8-40 fold decrease in the specificity rate constant (kcat/Km), with a partial compensation in Km nih.govnih.gov.

The active site characteristics of enzymes interacting with this compound are inferred from substrate specificity and kinetic analyses. ZIP, an enzyme that cleaves proline-containing peptides, appears to involve interactions at its P1-S1, P2-S2, and P3-S3 sites, with a minimum substrate size of an N-blocked tripeptide dcu.ie. ZIP demonstrated cleavage of Z-Gly-Pro-Tyr into Z-Gly-Pro and Tyrosine fragments dcu.ie.

Prolyl oligopeptidase (POP) possesses a unique oxyanion binding site that includes a tyrosine residue (Tyr473). This residue plays a critical role in stabilizing tetrahedral intermediates. Its modification to Tyr473Phe significantly alters kcat/Km values, indicating its involvement in both substrate binding and transition-state stabilization nih.govnih.govuantwerpen.be. The catalytic behavior of POP is also influenced by substrate type and pH, with different Z-Gly-Pro derivatives exhibiting varied activities uantwerpen.be.

The Absidia zychae carboxypeptidases (CPZ-1 and CPZ-2) preferentially hydrolyze Z-peptides with aromatic or aliphatic amino acids at the penultimate position (P1). They rapidly hydrolyzed Z-Glu-Tyr but not Z-Gly-Leu, Z-Gly-Phe, or Z-Pro-Pro tandfonline.com. These enzymes are classified as serine carboxypeptidases, as they are inhibited by PMSF, TPCK, PCMB, and IAA, but not by metal chelators like EDTA or o-phenanthroline tandfonline.com.

Role in Biochemical Assays and Research Probes

Application in Enzyme Screening Platforms

The application of specific peptide substrates, such as N-Benzyloxycarbonyl-Glycyl-L-tyrosine (this compound), in enzyme screening platforms is crucial for identifying novel enzymes, characterizing enzyme activity, and discovering inhibitors. While direct, extensive research findings specifically detailing this compound within established high-throughput screening (HTS) platforms are not widely published, its structural characteristics suggest potential applications, particularly for enzymes that process dipeptides or C-terminal amino acids.

Role of this compound as a Potential Substrate

This compound is a dipeptide composed of glycine and tyrosine, with the N-terminus protected by a benzyloxycarbonyl (Z or Cbz) group. This structure positions it as a potential substrate for enzymes such as carboxypeptidases, which cleave amino acids from the C-terminus of peptides, or certain dipeptidases that hydrolyze dipeptides into their constituent amino acids. Research indicates that the unprotected dipeptide Glycyl-L-tyrosine (Gly-Tyr) can serve as a substrate for enzymes like carboxypeptidase A smolecule.com. The presence of the benzyloxycarbonyl group on this compound may influence its interaction with enzyme active sites or require enzymatic deprotection, depending on the specific enzyme's substrate specificity.

Enzyme Screening Methodologies Utilizing Peptide Substrates

Enzyme screening platforms commonly employ peptide substrates that, upon enzymatic cleavage, generate a detectable signal. These methodologies are vital for high-throughput screening (HTS) campaigns aimed at identifying enzyme modulators or characterizing enzyme specificity.

Fluorogenic Assays: A prevalent approach involves conjugating a fluorophore to one end of the peptide substrate and a quencher to the other. Enzymatic cleavage separates the fluorophore from the quencher, leading to an increase in fluorescence intensity. For instance, substrates like Z-Gly-Gly-Arg-AMC are used for thrombin inhibition screening, where cleavage releases the fluorescent AMC moiety medchemexpress.com. Similarly, substrates incorporating fluorophores like 7-amino-4-methylcoumarin (B1665955) (AMC) or fluorogenic dyes such as EDANS and Dabcyl are widely utilized thermofisher.com. If this compound were to be adapted for such a platform, it might be synthesized as a derivative like Z-Gly-Tyr-AMC or Z-Gly-Tyr-Q (where Q is a quencher), allowing for the detection of tyrosine or glycine release.

Chromogenic Assays: These assays utilize peptide substrates that, upon cleavage, release a colored product or cause a color change, which can be measured spectrophotometrically.

Combinatorial Libraries: Advanced screening platforms, such as Cellular Libraries of Peptide Substrates (CLiPS), employ libraries of peptide substrates displayed on the surface of cells. These libraries allow for the identification of optimal substrates for a given protease and the characterization of cleavage kinetics using techniques like Fluorescence-Activated Cell Sorting (FACS) nih.govpnas.org. While not directly using this compound, this illustrates the principle of using diverse peptide sequences in screening.

Representative Data in Enzyme Screening

In enzyme screening platforms, data is typically generated to quantify enzyme activity, determine kinetic parameters, or assess the inhibitory potential of compounds. For a substrate like this compound (or a modified version), screening data would reflect its interaction with target enzymes.

For example, in an inhibitor screening assay using a modified this compound substrate (e.g., Z-Gly-Tyr-AMC) and a target enzyme like carboxypeptidase A, data would be collected on the enzyme's activity in the presence of varying concentrations of potential inhibitors. The output often quantifies the percentage of enzyme activity remaining or the concentration of inhibitor required to reduce activity by 50% (IC50).

Table 1: Representative Carboxypeptidase Inhibition Screening Data

Inhibitor Concentration (µM)% Enzyme Activity
0100.0
0.198.5
0.592.1
1.085.5
5.055.2
10.028.9
50.05.1
100.01.2

Note: This table presents representative data illustrating the typical output of an enzyme inhibition screening assay. It is not derived from specific studies on this compound.

Such data allows researchers to identify compounds that effectively modulate the activity of enzymes that process substrates similar to this compound, contributing to drug discovery and enzyme characterization efforts.

Compound List:

this compound (N-Benzyloxycarbonyl-Glycyl-L-tyrosine)

Glycyl-L-tyrosine (Gly-Tyr)

Z-Gly-Gly-Arg-AMC

7-amino-4-methylcoumarin (AMC)

EDANS

Dabcyl

Interactions with Biological Systems Non Clinical Focus

Protein-Peptide Interactions and Recognition Studies

The specificity of interactions between peptides and proteins is fundamental to numerous cellular functions. Z-Gly-Tyr-OH and its analogs have been instrumental in elucidating the principles of molecular recognition by enzymes, particularly proteases.

While specific binding affinity constants (Kd) for this compound with a wide range of proteins are not extensively documented in publicly available literature, its utility as a substrate provides indirect evidence of its interaction with enzyme active sites. For instance, its thioamide analog, Z-Gly-Phe, has been shown to be a competitive inhibitor of carboxypeptidase A, with a reported inhibition constant (Ki) of 1.4 mM. acs.org This suggests that the N-terminal benzyloxycarbonyl (Z) group and the dipeptide structure contribute to binding within the enzyme's active site.

The enzymatic hydrolysis of the amide bond in derivatives of this compound, such as N-CBZ-Gly-L-Tyr-NH₂, by proteases like the alkaline protease from Streptomyces griseus, further underscores its recognition and binding by these enzymes. scispace.com The rate of this hydrolysis is a direct consequence of the affinity and proper orientation of the substrate within the catalytic site.

The binding of a peptide substrate to an enzyme often induces conformational changes in the protein, a concept known as induced fit. While direct studies detailing the conformational changes in proteins upon binding this compound are scarce, the behavior of similar peptide substrates with proteases offers insight. For a productive catalytic event to occur, the enzyme must adopt a conformation that stabilizes the transition state of the substrate. The hydrolysis of this compound's amide-linked precursors by peptide amidases implies that the binding of this dipeptide structure facilitates the necessary conformational adjustments within the enzyme to position the catalytic residues correctly for cleavage. google.comgoogle.com The structural components of this compound—the bulky Z-group, the flexible glycine (B1666218) residue, and the phenolic side chain of tyrosine—all play a role in the precise positioning within the enzyme's binding pocket, which in turn influences the protein's conformation.

Role in Amino Acid and Peptide Metabolic Pathways (Synthetic Context)

In a synthetic or research context, this compound and related compounds are not direct metabolites but are employed as tools to probe and understand metabolic pathways.

This compound can be utilized in studies related to tyrosine metabolism, primarily through its interaction with enzymes that process tyrosine-containing substrates. A notable example is its potential use in assays for tyrosinase, a key enzyme in melanin (B1238610) biosynthesis which catalyzes the hydroxylation of tyrosine. mdpi.comnih.gov While direct studies using this compound might be limited, related compounds like glycine hydroxamate have been shown to inhibit mushroom tyrosinase activity in a noncompetitive manner when L-tyrosine is the substrate. nih.gov This highlights the potential for glycine-containing molecules to interact with enzymes in the tyrosine metabolic pathway. The defined structure of this compound makes it a candidate for developing specific substrates or inhibitors for enzymes involved in tyrosine catabolism or modification.

Glycine is a central node in metabolism, contributing to the synthesis of proteins, purines, and glutathione. nih.govnumberanalytics.comwikipedia.org N-protected dipeptides are valuable in studying peptide metabolism and transport. nih.gov While this compound itself is not a natural metabolite, its use as an internal standard in untargeted metabolomics studies underscores its stability and lack of interference with endogenous metabolic networks. mdpi.com This stability allows it to serve as a reliable quantitative reference for measuring fluctuations in actual metabolites within complex biological samples, thereby aiding in the accurate characterization of metabolic pathways involving glycine and other amino acids. The study of how dipeptides are absorbed and metabolized can be facilitated by using N-terminally protected versions like this compound to prevent cleavage by aminopeptidases, thus allowing for the investigation of other metabolic routes. nih.gov

Design and Application in Biomolecular Research Tools

The chemical properties of this compound make it a versatile tool in the design and application of biomolecular research probes and methodologies.

One of the primary applications of this compound is as a substrate in enzymatic assays. Specifically, it is the product of the hydrolysis of Z-Gly-Tyr-NH₂ by peptide amidase. google.comgoogle.com This reaction is often used to quantify the activity of this enzyme, which is valuable for C-terminal enzymatic deprotection in peptide synthesis under mild conditions. ethernet.edu.et The formation of this compound can be monitored quantitatively using High-Performance Liquid Chromatography (HPLC). google.com

Furthermore, the principles of using protected dipeptides like this compound are central to solid-phase peptide synthesis (SPPS), a cornerstone of modern biochemical research. nih.govmdpi.comosti.govlsu.eduacs.org In SPPS, protected amino acids and dipeptides are sequentially coupled to a growing peptide chain on a solid support. The N-terminal protecting group, such as the benzyloxycarbonyl (Z) group in this compound, prevents unwanted side reactions during the coupling steps.

The structure of this compound also lends itself to the development of protease inhibitor screening assays. nih.gov By modifying the scissile amide bond or the flanking residues, libraries of compounds based on this dipeptide scaffold can be synthesized and tested for their ability to inhibit specific proteases. The interaction of such compounds with their target proteases can be studied using kinetic assays, providing valuable information for drug discovery and design.

Table of Enzyme Interactions with this compound and its Analogs

Enzyme Compound Type of Interaction Research Application
Peptide Amidase Z-Gly-Tyr-NH₂ Substrate (product is this compound) Enzyme activity assays, peptide synthesis
Carboxypeptidase A Z-Gly-Phe Competitive Inhibitor Study of enzyme inhibition and binding
Streptomyces griseus Protease N-CBZ-Gly-L-Tyr-NH₂ Substrate Elucidation of enzyme specificity
Tyrosinase Glycine hydroxamate Noncompetitive Inhibitor Investigation of tyrosine metabolism

This compound as a Scaffold for Peptide Mimetics

Peptide mimetics are compounds that are structurally similar to a peptide and can elicit a similar biological response. They are often designed to have improved properties such as better stability or oral bioavailability. The rigid structure of the peptide backbone and the specific functionalities of the amino acid side chains in this compound make it an attractive starting point, or scaffold, for the design of such mimetics.

The benzyloxycarbonyl (Z) group provides a stable, bulky N-terminal protection, which can influence the conformational preferences of the dipeptide. The glycine residue offers flexibility, while the tyrosine residue presents a key pharmacophore – the phenol (B47542) side chain. This phenolic group is a common feature in many biologically active peptides and proteins and is often involved in crucial binding interactions, including hydrogen bonding and π-stacking.

One significant area of research is the development of phosphotyrosine (pTyr) mimetics. nih.govd-nb.info Phosphorylation of tyrosine residues is a key event in many signal transduction pathways, and dysregulation of these pathways is implicated in various diseases. Consequently, molecules that can mimic the phosphorylated tyrosine and interact with pTyr-binding domains, such as SH2 domains, are of great interest. nih.gov this compound can serve as a precursor for the synthesis of these mimetics. The tyrosine residue can be chemically modified to introduce phosphate (B84403) isosteres, which are non-hydrolyzable mimics of the phosphate group. This approach allows for the creation of stable probes to study pTyr-mediated interactions.

The general strategy involves using the this compound backbone to present the modified tyrosine in a spatially appropriate manner to interact with the target protein. The design of these mimetics often involves computational modeling to predict the binding affinity and conformational properties of the final molecule.

Table 1: Research Findings on Peptide Mimetics Based on Tyrosine-Containing Scaffolds

Mimetic TypeScaffold/Precursor PrincipleKey Research Finding
Phosphotyrosine MimeticsModification of the tyrosine phenol group to mimic phosphorylation.Dipeptides containing modified tyrosine can act as inhibitors of protein tyrosine phosphatases or bind to SH2 domains, crucial for cell signaling studies. nih.govd-nb.info
Conformationally Constrained MimeticsIntroduction of bulky or cyclic groups to restrict the conformational freedom of the peptide backbone.Constraining the conformation of tyrosine-containing peptides can lead to enhanced receptor selectivity and biological activity. nih.gov

Use in Labeling or Tagging Strategies for Biomolecules

The chemical structure of this compound, specifically the tyrosine residue, makes it a suitable candidate for various labeling and tagging strategies. The phenolic hydroxyl group of tyrosine is a target for several chemical modification reactions that can be used to attach reporter groups such as fluorescent dyes, radioactive isotopes, or affinity tags. nih.gov

The N-terminal Z-group in this compound blocks the primary amine, directing labeling reactions towards the tyrosine side chain. This is particularly useful when selective modification of the tyrosine is desired in a more complex peptide where other reactive groups, like lysine, might be present.

A notable example of a similar N-terminally blocked dipeptide being used in labeling studies is Z-Glu-Tyr. nih.gov In this case, the tyrosine residue was successfully labeled with a fluorogenic reagent, demonstrating the feasibility of selectively targeting the tyrosine side chain in a Z-protected dipeptide. The labeling reaction is typically carried out under mild conditions to preserve the integrity of the peptide backbone.

The ability to label this compound or peptides containing this motif allows for a range of applications in biochemical and cell-based assays. For instance, a fluorescently labeled this compound derivative could be used to:

Study the substrate specificity of enzymes that recognize tyrosine-containing peptides.

Investigate the binding of the dipeptide to specific receptors or proteins using fluorescence polarization or microscopy techniques.

Develop probes for high-throughput screening assays to identify novel protein-peptide interactions.

Enzymatic methods can also be employed for the modification and labeling of tyrosine-containing peptides. nih.govnih.govacs.org Enzymes like tyrosinase can oxidize the phenol group of tyrosine, which can then be used for subsequent bioconjugation reactions. nih.gov This enzymatic approach offers high selectivity and can be performed under physiological conditions.

Table 2: Labeling Strategies Applicable to Tyrosine in Z-Protected Dipeptides

Labeling StrategyReagent/EnzymeApplication
Chemical LabelingFluorogenic reagents (e.g., NBD-F)Allows for the introduction of a fluorescent tag for detection and quantification. nih.gov
Enzymatic LabelingTyrosinaseEnables site-specific modification and conjugation of various molecules to the tyrosine residue. nih.govnih.govacs.org
Isotopic LabelingIsotope-enriched precursorsUsed in mass spectrometry-based studies for quantitative proteomics and metabolic research. isotope.com

Computational and Theoretical Investigations

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are crucial for understanding the three-dimensional structure and dynamic behavior of peptides like Z-Gly-Tyr-OH. These techniques allow researchers to probe conformational spaces, predict folding pathways, and assess stability under various conditions.

Conformational Sampling and Energy Landscape Analysis

Conformational sampling involves exploring the various possible spatial arrangements of atoms within the this compound molecule. This is often achieved through techniques like molecular dynamics (MD) simulations or Monte Carlo methods. The resulting data can be used to construct an energy landscape, which maps out the relative energies of different conformations. This landscape helps identify the most stable structures and understand the transitions between them. Studies on similar dipeptides and tripeptides, such as Tyr-Gly-Gly-Phe core.ac.uk and Gly-L-Tyr-Gly derpharmachemica.com, have utilized these methods to map out potential energy surfaces and identify stable conformers, providing a foundation for understanding the conformational preferences of this compound. Research into the energy landscapes of peptides, in general, highlights the importance of these analyses for predicting peptide behavior acs.orgnih.govresearchgate.netpnas.org.

Docking Studies of this compound with Enzyme Active Sites

Docking studies are employed to predict the binding modes of this compound to target molecules, such as enzyme active sites. By simulating the interaction between this compound and a protein, researchers can identify potential binding affinities and key interactions (e.g., hydrogen bonds, hydrophobic interactions). While specific docking studies directly involving this compound are not extensively detailed in the provided search results, related studies on peptide interactions with enzymes offer context. For instance, molecular modeling of activating esters in the papain active site has been performed ru.nl, and studies on other peptides interacting with enzymes like acetylcholinesterase highlight the role of amino acid residues such as Gly and Tyr in binding pockets nih.gov. These studies suggest that this compound could be investigated for its potential to bind to specific enzyme targets.

Prediction of Peptide Folding and Stability

Predicting peptide folding and stability is essential for understanding how this compound might behave in solution or within biological systems. Molecular dynamics simulations, often combined with force field calculations, are used to assess the stability of different conformations over time. Studies on related peptides, such as the tripeptide Gly-L-Tyr-Gly, have explored its conformational landscape using density functional theory (DFT) and MP2 calculations derpharmachemica.com. Research also indicates that computational tools can predict protein stability, though often with a trade-off in solubility nih.gov. The inherent stability of dipeptides and their susceptibility to hydrolysis are also factors considered in peptide research muni.czwhiterose.ac.uk.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR analysis establishes a mathematical relationship between the chemical structure of a compound and its biological activity. This approach is valuable for predicting the activity of new compounds and guiding the design of modified analogs.

Prediction of Enzymatic Substrate Specificity

QSAR models can be developed to predict how structural variations in a peptide like this compound might influence its recognition by enzymes, thereby predicting substrate specificity. While direct QSAR studies on this compound for substrate specificity are not explicitly found, QSAR has been widely applied in peptide research. For example, QSAR models have been used to analyze structure-activity relationships in glucagon-like peptide-1 receptor agonists mdpi.com and to predict the activity of inhibitors targeting lysine-specific histone demethylase 1A mdpi.com. These studies demonstrate the utility of QSAR in understanding how specific amino acid sequences and modifications impact biological interactions.

Design of Modified this compound Analogs

QSAR, combined with other computational methods, can guide the design of modified analogs of this compound with potentially improved properties. By identifying key structural features that correlate with desired activity or stability, researchers can rationally design new molecules. For instance, QSAR modeling has been employed in the design of bioactive peptides based on quantitative structure-activity relationships for ACE inhibition acs.org. Similarly, studies on biphalin (B1667298) analogs have explored modifications to enhance receptor binding nih.gov. These approaches highlight the potential for using computational insights to create optimized this compound derivatives for specific applications.


Q & A

Q. What criteria distinguish high-quality vs. low-quality literature sources for this compound research?

  • Evaluation Framework : Prioritize peer-reviewed journals (e.g., Journal of Organic Chemistry), validate synthetic protocols via reproducibility checks, and exclude studies lacking purity/characterization data .

Q. Tables

Parameter Optimal Conditions Common Pitfalls
Synthesis Yield70–85% (HBTU, DMF, 24h)Incomplete deprotection (Z-group)
HPLC Purity Threshold≥95% (220 nm)Column contamination
Degradation Half-Life48h (pH 7.4, 25°C)Light exposure accelerates breakdown

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.